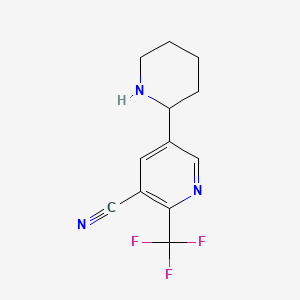
5-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.
Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions.
Addition of the carbonitrile group: This step might involve cyanation reactions using reagents like sodium cyanide or other cyanating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions might lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could result in various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In the industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 5-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)pyridine derivatives: These compounds share the trifluoromethyl group and pyridine ring.
Piperidine derivatives: Compounds containing the piperidine moiety.
Uniqueness
The uniqueness of 5-(Piperidin-2-yl)-2-(trifluoromethyl)pyridine-3-carbonitrile lies in its specific combination of functional groups, which can impart unique chemical and biological properties.
特性
分子式 |
C12H12F3N3 |
|---|---|
分子量 |
255.24 g/mol |
IUPAC名 |
5-piperidin-2-yl-2-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)11-8(6-16)5-9(7-18-11)10-3-1-2-4-17-10/h5,7,10,17H,1-4H2 |
InChIキー |
AUCAXBJJSPCKDN-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)C2=CC(=C(N=C2)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13491002.png)

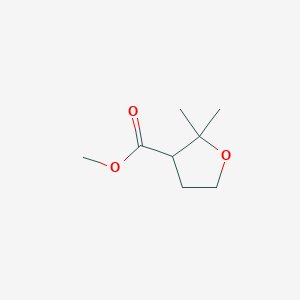



![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13491026.png)
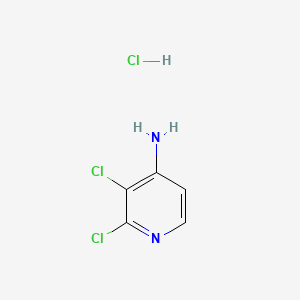

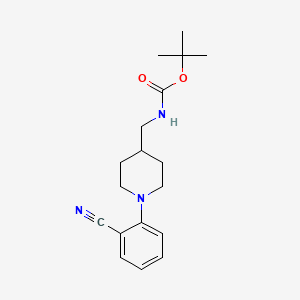
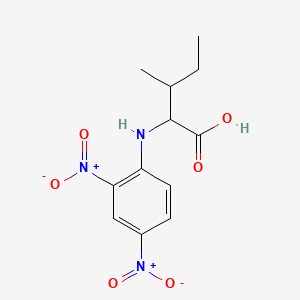
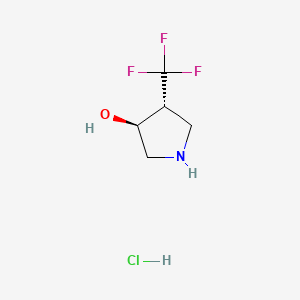
![(3S)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13491077.png)
